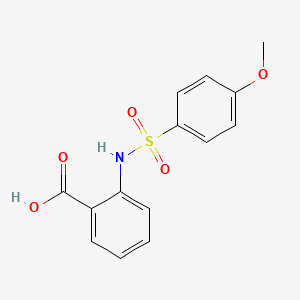

2-(4-Methoxy-benzenesulfonylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

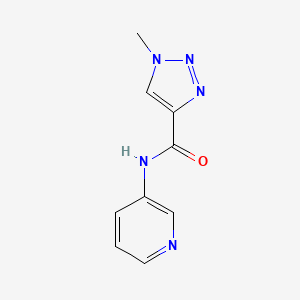

The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It appears to have a methoxy group (-OCH3) and a benzenesulfonylamino group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl chloride, a related compound, can be synthesized from sodium benzenesulfonate and phosphorus oxychloride . Another related compound, 4-bromoanisole, can be synthesized from bromine and anisole .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring (from the benzoic acid part of the molecule) with a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzenesulfonylamino group attached .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that reacts with compounds containing reactive N-H and O-H bonds . It has a density of 1.384 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Catalyst in Polymerization Processes

- The compound is related to derivatives used as catalysts in the polymerization of acrylates with ethene. This involves the formation of high molecular weight polymers, showing its potential in material science and polymer chemistry (Skupov et al., 2007).

Role in Metal-Ligand Cooperative Reactions

- It plays a part in metal-ligand assisted reactions, specifically in E/Z isomerization and cyano activation at Cu(II) and Co(II) complexes. These processes are fundamental in inorganic chemistry and catalyst development (Mahmudov et al., 2014).

Doping Agent in Conductive Polymers

- Benzoic acid derivatives, including 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid, are used as doping agents in conductive polymers like polyaniline. This is significant in the field of electronics and material sciences (Amarnath & Palaniappan, 2005).

Antibacterial Activity

- Research on vanillic acid (a similar derivative) has shown potential antibacterial activity, suggesting that this compound might also possess similar properties. This is relevant in the development of new antibiotics and pharmaceutical research (Satpute et al., 2019).

Photosensitizers in Photodynamic Therapy

- Derivatives of this compound have shown potential as photosensitizers in photodynamic therapy, particularly in the treatment of cancer. This underscores its significance in medical research and oncology (Pişkin et al., 2020).

Luminescent Properties in Coordination Compounds

- The compound's derivatives have been used to test the influence of electron releasing or withdrawing substituents on photophysical properties in lanthanide coordination compounds. This has implications in materials science, particularly in developing new luminescent materials (Sivakumar et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-10-6-8-11(9-7-10)21(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUKHSIQGFTDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)

![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)